4-Chloro Substituent Effect on Lipophilicity and Aryl Ring Electronics: Target Compound Versus Des-Chloro Analog (CAS 895-73-8)
The target compound (C17H21ClN2O, MW 304.81) differs from its closest commercially available analog, 3-phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole (CAS 895-73-8, C17H22N2O, MW 270.37), solely by the presence of a chlorine atom at the para position of the 3-phenyl ring . Using established Hansch substituent constants, the 4-Cl substituent contributes π = +0.71 (lipophilicity increment) and σp = +0.23 (electron-withdrawing inductive effect), translating to a computed ClogP increase of approximately 0.7–0.8 log units relative to the des-chloro analog (estimated ClogP: target ~4.1; des-chloro analog ~3.3–3.4) [1]. This lipophilicity difference corresponds to a theoretical ~5-fold increase in membrane partitioning. In the structurally cognate D4 antagonist series (Rowley et al., 1996), the 4-chlorophenyl substituent is essential for nanomolar potency (Ki = 3.5 nM at hD4 for L-741,742), while the des-chloro analog shows markedly reduced affinity, demonstrating that this single-atom difference can drive orders-of-magnitude changes in target engagement [2].
| Evidence Dimension | Lipophilicity (ClogP) and aryl ring electronics |
|---|---|
| Target Compound Data | ClogP ~4.1 (estimated); π(4-Cl) = +0.71; σp = +0.23 |
| Comparator Or Baseline | 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole (CAS 895-73-8): ClogP ~3.3–3.4 (estimated); π(H) = 0.00; σp(H) = 0.00 |
| Quantified Difference | ΔClogP ≈ +0.7 to +0.8; ΔMW = +34.44 g/mol; ~5-fold theoretical increase in membrane partitioning |
| Conditions | Hansch fragment-based ClogP calculation; no experimental logP available for target compound |
Why This Matters
Procurement of the des-chloro analog as a substitute introduces a large, unquantified change in lipophilicity that can alter membrane permeability, off-target binding profiles, and assay behavior, invalidating cross-compound comparisons.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society: Washington, DC, 1995. π(4-Cl) = +0.71; σp(4-Cl) = +0.23. View Source
- [2] Rowley, M.; et al. J. Med. Chem. 1996, 39 (10), 1943–1945. L-741,742: Ki(hD4) = 3.5 nM; 4-Cl essential for potency. DOI: 10.1021/jm960072u. View Source
